CYP2D6-Specific Formation Pathway
In human liver microsome (HLM) experiments, the CYP2D6-selective inhibitor quinidine reduced formation of 7-hydroxy-N-desalkylquetiapine by 81%, while the CYP3A4-selective inhibitor ketoconazole produced no significant reduction. By contrast, ketoconazole inhibited formation of N-desalkylquetiapine sulfoxide by 65% and the metabolite M3 by 34% [1]. In recombinant human CYP enzyme systems, 7-hydroxy-N-desalkylquetiapine was formed exclusively by CYP2D6, whereas N-desalkylquetiapine sulfoxide and M3 were each generated by both CYP3A4 and CYP2D6 [1].
| Evidence Dimension | CYP enzyme dependency of metabolite formation |
|---|---|
| Target Compound Data | 81% reduction in formation by quinidine (CYP2D6 inhibitor); exclusive formation by recombinant CYP2D6 |
| Comparator Or Baseline | N-Desalkylquetiapine sulfoxide: 65% reduction by ketoconazole (CYP3A4 inhibitor); M3: 34% reduction by ketoconazole; both formed by dual CYP3A4/CYP2D6 pathways |
| Quantified Difference | Exclusive single-enzyme (CYP2D6) pathway vs. dual-enzyme (CYP3A4/CYP2D6) pathways; 81% vs. ~0% inhibition of target compound formation by CYP3A4 inhibitor |
| Conditions | Human liver microsomes + selective P450 inhibitors; recombinant human CYP enzymes (CYP2D6, CYP3A4) |
Why This Matters
The exclusive CYP2D6 dependency makes this compound a highly specific biomarker for CYP2D6 phenotyping and drug–drug interaction studies; mixed-pathway metabolites cannot provide such unambiguous enzymatic assignment.
- [1] Bakken GV, Molden E, Knutsen K, Lunder N, Hermann M. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metab Dispos. 2012 Sep;40(9):1778-84. PMID: 22688609. View Source
